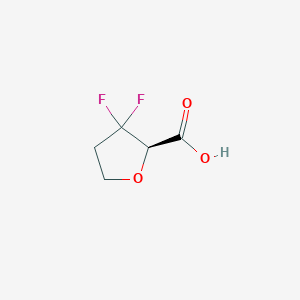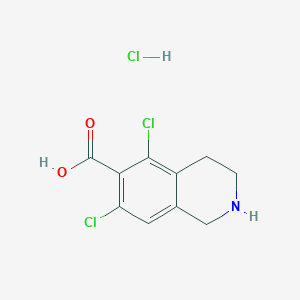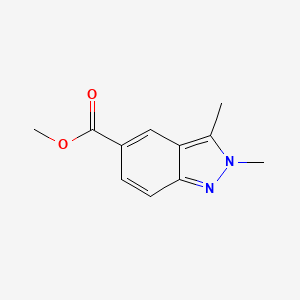
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,3-dimethyl-2H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 2114095-94-0. It has a molecular weight of 204.23 . The compound is also known by its IUPAC name, which is the same as the common name .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate has been used in a wide range of scientific and medical research studies. It has been studied for its potential applications in pharmacology, biochemistry, and physiology. In pharmacology, this compound has been used to study the effects of drugs on the central nervous system and other physiological systems. In biochemistry, this compound has been used to study the effects of cellular signaling pathways on gene expression and protein synthesis. In physiology, this compound has been used to study the effects of hormones, neurotransmitters, and other physiological regulators.
作用機序
Biochemical Pathways:
Without direct evidence, we can only speculate on the affected pathways. Indazole derivatives have been investigated for their potential anti-inflammatory, analgesic, and other biological activities . These activities often involve pathways related to inflammation, oxidative stress, and cell signaling.
実験室実験の利点と制限
The synthesis method of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is reliable and reproducible, making it an ideal compound for laboratory experiments. Additionally, this compound has been found to be relatively non-toxic, making it safe for use in laboratory experiments. However, the effects of this compound on the 5-HT1A and 5-HT2A receptors are not fully understood, making it difficult to predict the effects of this compound on a given system.
将来の方向性
Future research on Methyl 2,3-dimethyl-2H-indazole-5-carboxylate may focus on further elucidating the effects of this compound on the 5-HT1A and 5-HT2A receptors, as well as the effects of this compound on other physiological systems. Additionally, further research may focus on the potential applications of this compound in the treatment of various diseases and disorders. Finally, further research may focus on the potential synergistic effects of this compound when used in combination with other drugs and compounds.
合成法
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is synthesized through a three-step procedure, starting with the reaction of indazole with dimethylformamide (DMF) and formic acid. The second step involves the reaction of the resulting intermediate with methyl iodide, followed by a final step of heating the reaction mixture in the presence of a base. This synthesis method has been used to produce this compound in high yield and purity, and has been found to be a reliable and reproducible method.
特性
IUPAC Name |
methyl 2,3-dimethylindazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)12-13(7)2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYQJILCUZTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)

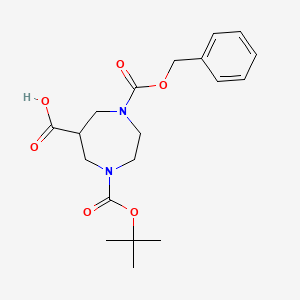

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)

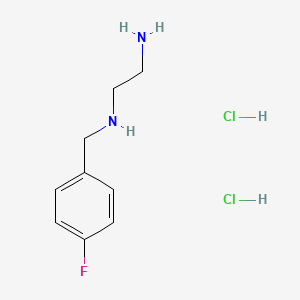
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)
